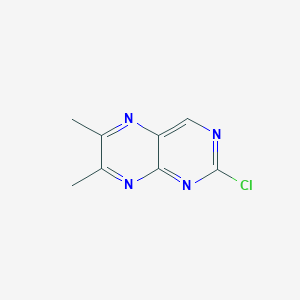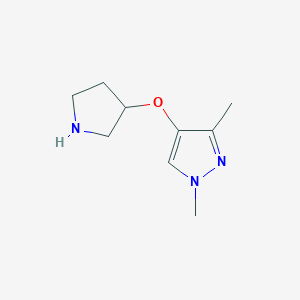![molecular formula C8H11F3N2O B13599546 2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)
2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol can be achieved through several methods. One common approach involves the reaction of methyllithium with trifluoroacetone and trifluorovinyl bromide in ether . Another method includes the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s ability to interact with specific enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: This compound shares a similar pyrazole ring structure with a trifluoromethyl group.
2-Trifluoromethyl-2-propanol: Another compound with a trifluoromethyl group, but with a different overall structure.
Uniqueness
2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol is unique due to its specific combination of a pyrazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H11F3N2O |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol |
InChI |
InChI=1S/C8H11F3N2O/c1-7(2,14)4-5-3-6(13-12-5)8(9,10)11/h3,14H,4H2,1-2H3,(H,12,13) |
InChI Key |
IIQMKFDRKILCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=NN1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)

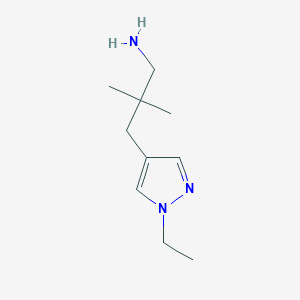
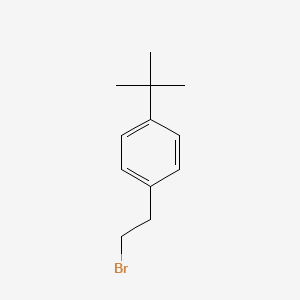
![1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13599479.png)
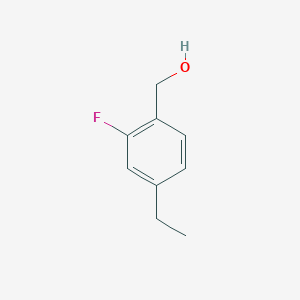

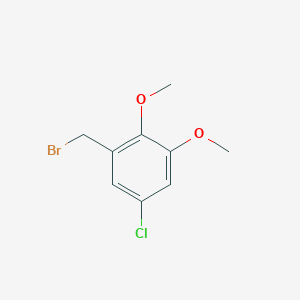
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599518.png)

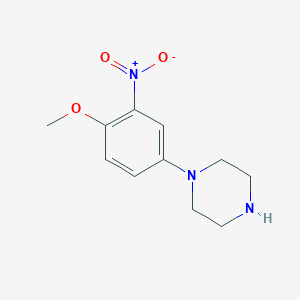
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599528.png)
